molecular formula C7H14FNO B1442018 4-(2-Fluoroethoxy)piperidine CAS No. 1220179-26-9

4-(2-Fluoroethoxy)piperidine

Cat. No.: B1442018
CAS No.: 1220179-26-9
M. Wt: 147.19 g/mol
InChI Key: ZYWSJLKFJGIJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Fluoroethoxy)piperidine” is a chemical compound with the molecular formula C7H14FNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of “this compound” involves several steps, including the use of 1-Bromo-2-fluoroethane and potassium carbonate . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring attached to a fluoroethoxy group . The average molecular weight is 147.191 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

  • Corrosion Inhibition Properties : Piperidine derivatives, including those related to 4-(2-Fluoroethoxy)piperidine, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption behaviors of these compounds on various metal surfaces, providing insights into their potential applications in materials science and engineering (Kaya et al., 2016).

  • PET Imaging Studies : this compound derivatives have been evaluated in positron emission tomography (PET) imaging studies. These compounds have shown potential in in vivo imaging, contributing to our understanding of brain functioning and the development of new diagnostic tools (Smith et al., 2013).

  • Synthesis of Isotopomers : Research has been conducted on the synthesis of different isotopomers of 4-(4-fluorobenzyl)piperidine, which is closely related to this compound. This work is significant in the field of chemical synthesis, offering pathways for creating specific isotopic variations of compounds for various research purposes (Proszenyák et al., 2005).

  • Antimycobacterial Activity : Spiro-piperidin-4-ones, structurally related to this compound, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This research contributes to the development of new antimicrobial agents, particularly in the fight against tuberculosis (Kumar et al., 2008).

  • Fluorinated Piperidines in Pharmaceutical Research : The synthesis of fluorinated piperidines, including derivatives of this compound, has been explored due to their importance in pharmaceutical and agrochemical research. This work is crucial for the development of new drugs and agricultural chemicals (Wagener et al., 2020).

  • Fluorescent pH Sensors : Piperidine derivatives have been used in the synthesis of fluorescent pH sensors. These compounds, including 4-Piperidine-naphthalimide derivatives, demonstrate potential applications in biochemistry and molecular biology as pH indicators (Cui et al., 2004).

  • Calcium-Channel-Blocking and Antihypertensive Activity : Compounds structurally related to this compound have been synthesized and evaluated for their calcium-channel-blocking and antihypertensive activities. This research contributes to the development of new cardiovascular drugs (Shanklin et al., 1991).

Safety and Hazards

The safety information for “4-(2-Fluoroethoxy)piperidine” includes several hazard statements, such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-(2-fluoroethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-3-6-10-7-1-4-9-5-2-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWSJLKFJGIJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220179-26-9
Record name 4-(2-fluoroethoxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluoroethoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(2-Fluoroethoxy)piperidine
Reactant of Route 3
Reactant of Route 3
4-(2-Fluoroethoxy)piperidine
Reactant of Route 4
4-(2-Fluoroethoxy)piperidine
Reactant of Route 5
4-(2-Fluoroethoxy)piperidine
Reactant of Route 6
4-(2-Fluoroethoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.